molecular formula C13H17N3O2 B13082431 tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

Cat. No.: B13082431
M. Wt: 247.29 g/mol
InChI Key: OLFWOCWFILUOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to tert-Butyl Methyl(1H-Pyrrolo[2,3-b]Pyridin-4-Yl)Carbamate

Historical Context and Discovery Timeline

The discovery of this compound is rooted in the broader exploration of pyrrolopyridine derivatives, which gained momentum in the early 21st century due to their relevance in kinase inhibition and anticancer agent development. While the exact synthesis date of this compound is not explicitly documented in public databases, its structural analogs, such as tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate, highlight a trend in modifying pyrrolopyridine cores with carbamate functionalities for enhanced stability and bioavailability.

The compound’s synthesis likely emerged from methodologies involving:

  • Boc Protection Strategies : The tert-butyloxycarbonyl (Boc) group, a staple in peptide synthesis, is employed to protect amine functionalities during multi-step reactions.
  • Heterocyclic Ring Formation : Cyclization reactions using precursors like 7-azaindole derivatives, as seen in related compounds, provide access to the pyrrolo[2,3-b]pyridine skeleton.
  • Functionalization : Introduction of the methylcarbamate group at the 4-position of the pyrrolopyridine core, achieved via nucleophilic substitution or condensation reactions.

Recent studies (post-2020) on analogous compounds, such as FPR2 agonists, underscore the continued relevance of this structural class in drug discovery.

Structural Classification Within Heterocyclic Carbamates

This compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole and pyridine ring. Its structural attributes include:

Table 1: Key Structural and Physicochemical Properties
Property Value Source
CAS Registry Number 956485-62-4
Molecular Formula $$ \text{C}{13}\text{H}{17}\text{N}{3}\text{O}{2} $$
Molecular Weight 247.30 g/mol
SMILES Notation CC(C)(C)OC(=O)N(C)C1=CC=NC2=C1C=CN2
Storage Conditions 2–8°C
Structural Features:
  • Heterocyclic Core : The 1H-pyrrolo[2,3-b]pyridine system (azaindole) contains two nitrogen atoms at positions 1 and 3, contributing to its electron-deficient nature and reactivity.
  • Carbamate Functionalization :
    • A tert-butyloxycarbonyl (Boc) group at the carbamate nitrogen enhances steric bulk and protects the amine during synthetic steps.
    • A methyl group on the carbamate oxygen modulates electronic properties and solubility.
  • Substituent Positioning : The methylcarbamate group at the 4-position of the pyrrolopyridine ring influences intermolecular interactions, as seen in crystallographic studies of related compounds.
Comparative Analysis with Analogous Carbamates:
  • Piperidine Derivatives : Compounds like tert-butyl (4-methylpiperidin-4-yl)carbamate lack the aromatic bicyclic system but share Boc-protected amine motifs.
  • Pyrrolidine Derivatives : (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate features a simpler monocyclic structure, emphasizing the role of ring size in reactivity.
  • Trifluoromethyl Analogs : tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate demonstrates how electron-withdrawing substituents alter electronic profiles.

The structural complexity of this compound positions it as a versatile scaffold for further functionalization, particularly in targeting enzyme active sites requiring planar aromatic interactions.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)10-6-8-15-11-9(10)5-7-14-11/h5-8H,1-4H3,(H,14,15)

InChI Key

OLFWOCWFILUOBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C=CNC2=NC=C1

Origin of Product

United States

Preparation Methods

    Reaction Conditions: These reactions typically occur under inert atmospheres, using appropriate solvents and reagents.

    Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the specific reaction. For instance, reduction may yield the corresponding alcohol or amine.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: It may serve as a pharmacophore for drug design, targeting specific biological pathways.

      Medicine: Investigations into its potential as an anticancer or anti-inflammatory agent.

      Industry: Its applications in materials science or catalysis are areas of interest.

  • Mechanism of Action

    • The exact mechanism remains elusive for this compound. researchers would study its interactions with cellular targets, signaling pathways, and enzymatic processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Pyrrolopyridine Core

    Table 1: Structural and Physicochemical Comparisons
    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
    tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate C₁₃H₁₇N₃O₂ 247.30 Methyl, Boc 956485-62-4 High purity (97%), H302 hazard
    tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate C₁₄H₁₆F₃N₃O₂ 315.30 Trifluoromethyl, Boc 1261366-02-2 Enhanced lipophilicity due to CF₃ group; ChemSpider ID: 25997449
    tert-Butyl N-methyl-N-[1-(pent-4-enoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]carbamate (1e) C₁₉H₂₆N₃O₃ 344.43 Pent-4-enoyl, Boc Not provided Yield: 49%; used in intramolecular [2+2] cycloadditions
    tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate C₁₃H₁₃F₃IN₃O₂ 427.16 Iodo, CF₃, Boc 1346447-34-4 Halogenated analog for cross-coupling reactions; MW = 427.16
    tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-piperazine-1-carboxylate C₁₇H₂₁N₅O₂ 343.39 Piperazine, Boc 577768-59-3 Improved solubility due to piperazine moiety

    Research Findings and NMR Characterization

    • Compound 1e: NMR analysis revealed distinct peaks for the pent-4-enoyl group (δ 5.8–5.2 ppm for olefinic protons) and Boc group (δ 1.52 ppm for tert-butyl protons) .
    • tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate : ¹³C NMR confirmed the CF₃ group resonance at δ 125.3 ppm (quartet, J = 270 Hz) .

    Biological Activity

    tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol, is being investigated for its pharmacological properties, particularly in the context of drug design and development.

    The compound features a tert-butyl carbamate group attached to a pyrrolo[2,3-b]pyridine core. Its structure can be represented as follows:

    PropertyValue
    Molecular FormulaC₁₃H₁₇N₃O₂
    Molecular Weight247.29 g/mol
    IUPAC Nametert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
    CAS Number956485-62-4

    Anticancer Potential

    Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit specific kinases involved in cancer progression. In particular, the inhibition of SGK-1 kinase has been associated with the treatment of various cancers, suggesting that this compound could play a role in targeted cancer therapies .

    Anti-inflammatory Effects

    In addition to anticancer activity, there is emerging evidence that pyrrolopyridine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases.

    Neuroprotective Properties

    Some studies have suggested that compounds within this chemical class may exhibit neuroprotective effects. By targeting specific receptors or pathways involved in neurodegeneration, these compounds could potentially be developed for conditions such as Alzheimer's disease or other neurodegenerative disorders.

    Study on SGK-1 Inhibition

    A notable study focused on the design of inhibitors targeting SGK-1 kinase demonstrated the efficacy of pyrrolopyridine derivatives in reducing tumor growth in preclinical models. The compound's ability to selectively inhibit SGK-1 led to significant reductions in cell proliferation and increased apoptosis in cancer cell lines .

    In vitro Evaluation

    In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

    Q & A

    Q. What are the recommended synthetic methodologies for preparing tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate?

    The compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using tert-butyloxycarbonyl (Boc) protection strategies. A reported method involves reacting methylamine with 1H-pyrrolo[2,3-b]pyridine-4-yl intermediates under basic conditions (e.g., NaH or K₂CO₃), followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) . Key steps include:

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Yield optimization : Adjusting stoichiometry of Boc₂O and reaction time (e.g., 12–24 hr at 0–25°C) .

    Q. How is the compound characterized structurally, and what analytical techniques are critical?

    Structural confirmation relies on:

    • 1H NMR : Peaks between δ 8.0–8.3 ppm (aromatic protons), δ 1.3–1.5 ppm (tert-butyl group), and δ 3.0–3.5 ppm (methylamine) .
    • IR spectroscopy : Absorption at ~1705 cm⁻¹ (C=O stretch of carbamate) .
    • Mass spectrometry : Molecular ion peak at m/z 247.296 (M+H⁺) .

    Q. What are the stability considerations for storage and handling?

    The compound is moisture-sensitive due to the Boc group. Recommended storage conditions include:

    • Temperature : –20°C under inert gas (argon/nitrogen).
    • Light exposure : Protect from UV light to prevent decomposition .

    Advanced Research Questions

    Q. How can reaction pathways be optimized to address low yields in carbamate coupling reactions?

    Low yields (<50%) are often due to steric hindrance from the pyrrolopyridine core. Strategies include:

    • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
    • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) .

    Q. How does the compound serve as a precursor in drug discovery, particularly for kinase inhibitors?

    The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design. Functionalization at the 4-position (via carbamate) allows:

    • Targeted modifications : Introduction of fluorinated or heteroaromatic groups to enhance binding affinity (e.g., DNA gyrase inhibitors) .
    • PROTAC applications : The Boc group facilitates conjugation to E3 ligase ligands for targeted protein degradation .

    Q. What analytical challenges arise in distinguishing regioisomers during synthesis?

    Regioisomeric impurities (e.g., 5- vs. 4-substituted pyrrolopyridines) require:

    • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
    • 2D NMR : NOESY or COSY to confirm substitution patterns .

    Q. How do conflicting toxicity data in safety reports impact experimental design?

    While some SDS documents classify the compound as non-hazardous , others note potential skin/eye irritation . Mitigation strategies include:

    • In vitro assays : Pre-screen cytotoxicity using HepG2 or HEK293 cell lines.
    • Glovebox use : For large-scale reactions (>10 mmol) to minimize exposure .

    Data Contradictions and Resolution

    Q. How can researchers reconcile discrepancies in reported spectroscopic data?

    Variations in NMR shifts (e.g., δ 8.2 ppm vs. δ 8.0 ppm for aromatic protons) may arise from:

    • Solvent effects : CDCl₃ vs. DMSO-d₆ .
    • Conformational dynamics : Rotameric states of the carbamate group.
      Resolution : Compare data with structurally analogous compounds (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate, δ 8.22 ppm in CDCl₃) .

    Methodological Tables

    Q. Table 1: Key Synthetic Parameters

    ParameterOptimal ValueEvidence Source
    Reaction Temperature0–25°C
    Boc₂O Equivalents1.1–1.3 eq
    Purification SolventEthyl acetate/hexane (3:7)

    Q. Table 2: Analytical Benchmarks

    TechniqueCritical Data PointReference
    1H NMR (CDCl₃)δ 1.36 ppm (tert-butyl)
    HPLC Retention Time3.46 min (C18 column)

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.